molecular formula C11H9Cl2NO3S B5663857 N1-(2-furylmethyl)-3,4-dichlorobenzene-1-sulfonamide CAS No. 353247-91-3

N1-(2-furylmethyl)-3,4-dichlorobenzene-1-sulfonamide

Cat. No.: B5663857
CAS No.: 353247-91-3
M. Wt: 306.2 g/mol
InChI Key: IYOHWNPUYJWIKI-UHFFFAOYSA-N
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Description

N1-(2-furylmethyl)-3,4-dichlorobenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides It features a furan ring attached to a benzene ring substituted with two chlorine atoms and a sulfonamide group

Properties

IUPAC Name

3,4-dichloro-N-(furan-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO3S/c12-10-4-3-9(6-11(10)13)18(15,16)14-7-8-2-1-5-17-8/h1-6,14H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOHWNPUYJWIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-furylmethyl)-3,4-dichlorobenzene-1-sulfonamide typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 2-furylmethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N1-(2-furylmethyl)-3,4-dichlorobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Furan derivatives with various functional groups.

    Reduction: Amines or other reduced forms of the sulfonamide group.

    Substitution: Compounds with different substituents on the benzene ring.

Scientific Research Applications

N1-(2-furylmethyl)-3,4-dichlorobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-furylmethyl)-3,4-dichlorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors, thereby inhibiting their activity. The furan ring and chlorine substituents may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-furylmethyl)-2-cyanoacetamide: Another furan-containing compound with different functional groups.

    2-Substituted Benzimidazoles: Compounds with similar biological activities but different core structures.

    Imidazole Derivatives: Compounds with a five-membered ring structure similar to furan but containing nitrogen atoms.

Uniqueness

N1-(2-furylmethyl)-3,4-dichlorobenzene-1-sulfonamide is unique due to its specific combination of a furan ring, dichlorobenzene, and sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

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